molecular formula C13H13N3O3S B1666573 3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID CAS No. 55994-13-3

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID

Cat. No.: B1666573
CAS No.: 55994-13-3
M. Wt: 291.33 g/mol
InChI Key: FBUUCZBKPYYEEE-FOCLMDBBSA-N
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Description

3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid is an azo compound characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring and an azo (-N=N-) linkage connecting to a substituted aromatic amine (4-amino-3-methylphenyl). This structure confers water solubility due to the sulfonic acid group, making it suitable for applications in dyes, pigments, or biochemical assays .

Properties

IUPAC Name

3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUCZBKPYYEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069075
Record name Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-
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Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55994-13-3
Record name 3-[2-(4-Amino-3-methylphenyl)diazenyl]benzenesulfonic acid
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Record name Benzenesulfonic acid, 3-(2-(4-amino-3-methylphenyl)diazenyl)-
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Record name Benzenesulfonic acid, 3-[2-(4-amino-3-methylphenyl)diazenyl]-
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Record name Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-
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Record name m-[(4-amino-m-tolyl)azo]benzenesulphonic acid
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Preparation Methods

Reaction Conditions for Sulfonation

Key parameters include:

  • Sulfuric Acid Ratio : 1.5–3 mol of H₂SO₄ per mol of 4-methylaniline.
  • Oleum Concentration : 60–66% free SO₃, ensuring sufficient sulfonating power.
  • Temperature Profile :
    • Initial sulfonation at 10–80°C for 10 minutes to 3 hours.
    • Secondary sulfonation (for disubstitution) at 130–160°C for 2.5–4 hours.

A representative example from the patent demonstrates dissolving 4-methylaniline in sulfuric acid (1.5:1 molar ratio) and adding the solution to 66% oleum (2–3 mol SO₃ per mol substrate). After heating to 150°C for 3 hours, the product is precipitated with ice-water and neutralized with potassium hydroxide, yielding 86% pure 4-methylaniline-2,5-disulfonic acid.

Azo Coupling with Benzenesulfonic Acid

The final step couples the diazonium salt with benzenesulfonic acid. The coupling position (meta to the sulfonic acid group on benzene) is dictated by the electron-withdrawing effect of the -SO₃H group, which directs electrophilic attack to the activated para position relative to itself.

Optimized Coupling Protocol

  • pH Control : Maintained at 4–6 using sodium acetate buffer to stabilize the diazonium ion.
  • Temperature : 0–10°C to minimize decomposition.
  • Molar Ratio : 1:1 diazonium salt to benzenesulfonic acid ensures stoichiometric coupling.

Post-coupling, the crude product is isolated via salting-out with NaCl or KCl, followed by recrystallization from ethanol-water mixtures. The patent highlights yields exceeding 85% with purities >99% for analogous azo compounds.

Critical Analysis of Process Parameters

Sulfonation Efficiency

The use of oleum (SO₃ in H₂SO₄) is pivotal for achieving high sulfonation degrees. Water content in sulfuric acid must remain below 5% to prevent SO₃ consumption via hydrolysis. Excess SO₃ (2–4 mol per substrate) ensures complete conversion, as demonstrated in Example 1 of the patent.

Regioselectivity in Azo Coupling

The meta-directing nature of the sulfonic acid group on benzene ensures the azo bond forms at the 3-position. This selectivity is confirmed by HPLC analyses in the patent, which report <0.1% isomeric impurities.

Industrial-Scale Production Insights

Equipment Considerations

  • Reactor Design : Glass-lined or Hastelloy reactors resist corrosive H₂SO₄ and SO₃.
  • Temperature Control : Jacketed reactors with brine cooling maintain low temperatures during diazotization.

Waste Management

Neutralization of spent acid with KOH generates potassium sulfate, which is recycled or sold as a byproduct.

Chemical Reactions Analysis

Types of Reactions

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Dye Chemistry

One of the primary applications of 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid is in the production of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

  • Dyeing Processes : The compound can be utilized as a dyeing agent for various materials, including cotton and wool. Its water solubility allows for easy application in dye baths.
  • Color Fastness : Studies have shown that azo dyes derived from this compound exhibit good color fastness properties, making them suitable for commercial applications in fabric dyeing .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical techniques.

  • Spectrophotometry : The compound's intense coloration allows it to be used in spectrophotometric assays for the quantitative determination of various analytes. It can form complexes with metal ions, which can be measured spectrophotometrically .
  • Chromatography : Its unique properties enable its use as a stationary phase modifier in high-performance liquid chromatography (HPLC), enhancing the separation efficiency of complex mixtures.

Biomedical Research

The compound also finds applications in biomedical research due to its biological activity.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .
  • Drug Delivery Systems : Its ability to form stable complexes with drugs suggests potential use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Case Study 1: Azo Dyes in Textiles

A study conducted on the application of this compound in textile dyeing demonstrated that fabrics dyed with this compound maintained color integrity after multiple washes. The research highlighted the importance of optimizing dyeing conditions such as pH and temperature to achieve the best results.

Case Study 2: Spectrophotometric Analysis

In another case study, researchers utilized this compound to develop a spectrophotometric method for the detection of lead ions in water samples. The method showed high sensitivity and selectivity, allowing for the detection of lead at low concentrations, which is crucial for environmental monitoring .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. The azo group can undergo reduction to form amines, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and properties of 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid and related azo sulfonates:

Compound Name Substituents on Aromatic Rings Molecular Formula Key Properties/Applications Toxicity/Safety Notes
This compound 4-amino-3-methylphenyl (electron-donating group) C₁₃H₁₃N₃O₃S Water-soluble; potential dye intermediate Limited data; mutagenicity possible
p-[(p-Aminophenyl)azo]benzenesulfonic acid Unsubstituted aminophenyl C₁₂H₁₁N₃O₃S Food dye (C.I. Food Yellow 6) Mutation data reported; emits NOx/SOx upon decomposition
3-[(4-Diethylamino-2-hydroxyphenyl)azo]-4-hydroxybenzenesulfonic acid Diethylamino, hydroxyl groups C₁₆H₂₀N₄O₅S High polarity; used in pH-sensitive dyes Not explicitly reported
3-Methoxy-4-aminoazobenzene-3-sulfonic acid Methoxy, amino groups C₁₃H₁₃N₃O₄S Intermediate for azo dyes Likely similar to methyl-substituted analogs

Key Findings from Comparative Studies

Substituent Effects on Solubility and Stability: The methyl group in this compound enhances hydrophobicity compared to the methoxy-substituted analog (). However, the sulfonic acid group ensures water solubility, critical for industrial dye formulations . Compounds with hydroxyl or diethylamino groups (e.g., ) exhibit higher polarity, making them suitable for applications requiring pH sensitivity or charge-dependent interactions .

Methyl and methoxy substituents () may reduce acute toxicity compared to halogenated analogs (e.g., chlorophenyl derivatives in ), but long-term environmental persistence remains a concern .

Industrial and Research Applications: this compound is primarily used in dye synthesis, whereas analogs with heterocyclic moieties (e.g., pyrazole or benzothiazole groups in ) are explored for pharmaceutical or sensor applications due to enhanced binding specificity .

Notes on Data Limitations

  • Direct comparative studies on the target compound are sparse in the provided evidence. Conclusions are inferred from structural analogs.
  • Toxicity profiles for methyl-substituted azo sulfonates require further validation via in vivo studies.

Biological Activity

3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid, also known as sodium m-[(4-amino-m-tolyl)azo]benzenesulfonate, is an aromatic azo compound with significant biological activities. Its chemical structure includes an azo linkage and a sulfonic acid group, which contribute to its solubility and reactivity. This compound is primarily studied for its applications in dyeing and as a potential therapeutic agent due to its interaction with biological systems.

  • Molecular Formula : C₁₃H₁₂N₃NaO₃S
  • Molecular Weight : Approximately 313.31 g/mol
  • Solubility : Soluble in water due to the sulfonic acid group, enhancing its applicability in biological contexts.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antioxidant Activity
Studies indicate that azo compounds can exhibit antioxidant properties. The presence of amino groups in the structure may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Azo compounds are known to interfere with cellular processes, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

3. Anti-inflammatory Effects
Some research points to the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, reducing cytokine production and influencing immune responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of free radicals; protective effect on cells
AnticancerInhibition of cell proliferation; apoptosis induction
Anti-inflammatoryReduction in cytokine levels; modulation of immune response

Case Study: Anticancer Activity

In a study examining various azo compounds, this compound was found to exhibit significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell growth. The mechanism of action appears to involve disruption of the cell cycle, particularly at the G2/M phase, suggesting a potential role as a chemotherapeutic agent.

Case Study: Anti-inflammatory Mechanisms

Research involving animal models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in serum following lipopolysaccharide (LPS) injection. This finding supports its potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo]Different amino substitutionVarying anticancer activity
Naphthalenesulfonic acid derivativesHigher dyeing strengthEnhanced stability in applications

Q & A

Q. What are the standard synthetic protocols for preparing 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid, and how do reaction conditions influence yield?

The compound is synthesized via azo coupling, where a diazonium salt (from 4-amino-3-methylaniline) reacts with benzenesulfonic acid derivatives under controlled pH (8–10) and low temperatures (0–5°C) to prevent diazonium salt decomposition. Key steps include nitrosation with NaNO₂/HCl and coupling in alkaline media. Yield optimization requires precise stoichiometry and pH monitoring, as excess acid or base may hydrolyze intermediates . Purification typically involves recrystallization from ethanol-water mixtures to remove unreacted sulfonic acid or azo byproducts .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Elemental analysis (C, H, N, S) validates empirical formula consistency (C₁₃H₁₃N₃O₃S). Thin-layer chromatography (TLC) with hexane/EtOH (1:1) can assess purity (Rf ~0.6) . UV-Vis spectroscopy shows characteristic π→π* transitions of the azo group (~450 nm) and sulfonic acid absorption (~260 nm). FT-IR confirms sulfonic acid (-SO₃H) stretches at 1180–1120 cm⁻¹ and azo (-N=N-) peaks near 1450 cm⁻¹ .

Q. What are the primary challenges in isolating this compound, and how are they addressed?

Challenges include:

  • Byproduct formation : Competing coupling at different positions of the benzene ring. Mitigated by using directing groups (e.g., -SO₃H) to favor para/ortho coupling .
  • Solubility : High polarity of the sulfonic acid group complicates crystallization. Salting-out with NaCl or ion-exchange resins improves isolation .

Advanced Research Questions

Q. How does this azo compound interact with transition metals, and what methodologies characterize its coordination complexes?

The sulfonic acid and azo groups act as chelating sites for metals like Co(II), Ni(II), and Cu(II). Complexation is studied via molar conductivity (electrolytic behavior in DMF) and UV-Vis spectroscopy, where d-d transitions (e.g., Cu²⁺ at ~600 nm) confirm octahedral geometry. Elemental analysis of metal-to-ligand ratios (e.g., 1:2 for [CuR₂]) and thermogravimetric analysis (TGA) assess stability .

Q. What analytical strategies resolve contradictions in spectroscopic data, such as overlapping NMR signals?

Overlapping signals in ¹H NMR (e.g., aromatic protons) are addressed by:

  • Deuterated solvents : DMSO-d₆ enhances resolution for sulfonic acid protons .
  • 2D techniques : HSQC and HMBC correlate carbon-proton couplings to assign ambiguous peaks .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

The sulfonic acid group (pKa ~1.5) ensures high solubility and stability in acidic conditions. However, alkaline media (pH >10) may hydrolyze the azo bond (-N=N-), forming aromatic amines. Stability studies using HPLC monitor degradation products, while cyclic voltammetry reveals redox behavior linked to pH-dependent protonation states .

Q. What computational methods validate the electronic structure and tautomeric forms of this azo-sulfonic acid system?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

  • Tautomerism : Hydrazone vs. azo forms, with the latter being more stable by ~15 kcal/mol .
  • Electrostatic potential maps : Highlight nucleophilic regions (azo nitrogen) for electrophilic attacks .

Methodological Guidance Table

Research Focus Recommended Techniques Key References
Synthesis OptimizationTLC, Recrystallization, pH-stat titration
Metal ComplexationUV-Vis, Molar Conductivity, TGA
Structural Elucidation2D NMR, FT-IR, Elemental Analysis
Stability StudiesHPLC, Cyclic Voltammetry

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID
Reactant of Route 2
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3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID

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